molecular formula C₂₄H₂₆D₅FO₆ B1159978 21-O-Acetyl Dexamethasone-d5

21-O-Acetyl Dexamethasone-d5

Cat. No.: B1159978
M. Wt: 439.53
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuteration in Chemical Biology and Pharmaceutical Sciences

Deuteration, the substitution of hydrogen with deuterium (B1214612), has gained significant attention in pharmaceutical research for its potential to improve the pharmacokinetic profiles of drugs. nih.govwikipedia.org This subtle modification can lead to a stronger chemical bond, which may increase a drug's metabolic stability and biological half-life. juniperpublishers.comunibestpharm.com This strategy has been so impactful that the U.S. Food and Drug Administration (FDA) has recognized deuterated drugs as new chemical entities. nih.gov

The core principle of stable isotope labeling lies in the mass difference between the labeled and unlabeled molecules. ontosight.ai While chemically identical to their natural counterparts, the increased mass of the labeled compound allows for its distinct detection using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. ontosight.aimetwarebio.com This enables researchers to trace the metabolic pathways and quantify the concentration of specific compounds within complex biological matrices. ontosight.aicreative-proteomics.com The two primary methods for incorporating isotopes are the direct use of isotope-containing precursors in synthesis or through hydrogen/deuterium exchange reactions. symeres.com

The use of deuterated compounds as internal standards in mass spectrometry is a cornerstone of modern analytical chemistry, ensuring accuracy and precision. clearsynth.comscioninstruments.com These standards co-elute with the analyte of interest and exhibit similar ionization behavior, which helps to compensate for variations in sample preparation and matrix effects—the interference from other compounds in a sample. clearsynth.comtexilajournal.com This isotope dilution technique allows for robust and reliable quantification, which is crucial for pharmacokinetic studies, drug metabolite analysis, and impurity tracing. metwarebio.comresolvemass.cauni-muenchen.de

Overview of Dexamethasone (B1670325) and its Acetate (B1210297) Ester in Research Contexts

Dexamethasone is a synthetic glucocorticoid that has been extensively used in research and clinical settings. Its acetate ester, Dexamethasone Acetate, is also a significant compound in research. medchemexpress.com

Dexamethasone acts as a potent agonist for the glucocorticoid receptor (GR). medchemexpress.comnih.gov Upon binding, the GR-dexamethasone complex can modulate the expression of a wide array of genes, many of which are involved in inflammation. medchemexpress.comacs.org In preclinical models, dexamethasone has been shown to inhibit tumor growth and has been used to create animal models for various conditions. medchemexpress.comnih.gov It is a widely used prototypical GR agonist in both in vivo and in vitro experiments. oup.com Studies have shown that dexamethasone can induce vast transcriptional responses, affecting a significant portion of the genes present in liver cells. frontiersin.org

The addition of an acetyl group at the 21-position of the steroid structure can influence its properties. Research has shown that certain bacteria possess enzymes capable of selectively acetylating the 21-hydroxyl group of corticosteroids. nih.gov This modification can be a key step in the synthesis of various steroid derivatives. In the context of glucocorticoid receptor function, acetylation and deacetylation of the receptor itself, influenced by compounds like dexamethasone, play a crucial role in regulating gene expression and inflammatory responses. researchgate.netersnet.org

Introduction of 21-O-Acetyl Dexamethasone-d5 as a Research Probe and Analytical Standard

This compound is the deuterium-labeled form of 21-O-Acetyl Dexamethasone. cymitquimica.com It serves as a valuable internal standard for the accurate quantification of dexamethasone and its metabolites in various biological samples using mass spectrometry. acs.org The five deuterium atoms give it a distinct mass, allowing it to be easily differentiated from the unlabeled compound while maintaining nearly identical chemical and physical properties. ontosight.aiclearsynth.com This makes it an essential tool for pharmacokinetic research and for ensuring the reliability of analytical methods in clinical and diagnostic laboratories. qmx.comclearsynth.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₄H₂₆D₅FO₆ usbio.net
Molecular Weight439.53 g/mol usbio.net
AppearanceWhite Solid pharmaffiliates.com
Storage Temperature-20°C usbio.net
SolubilityChloroform, Dichloromethane (DCM), Ethyl Acetate usbio.net

Chemical Identity and Deuterium Incorporation Pattern

This compound is the deuterated form of 21-O-Acetyl Dexamethasone, a synthetic glucocorticoid. Its fundamental chemical characteristics are summarized below.

PropertyValue
Molecular FormulaC₂₄H₂₆D₅FO₆ lgcstandards.comusbio.netlabmix24.com
Molecular Weight439.53 g/mol lgcstandards.comusbio.netlabmix24.com
SynonymsDexamethasone 21-acetate-d5, (11ß,16a)-21-(Acetyloxy)-9-fluoro-11,17-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione-d5, Hexadecadrol acetate-d5 cymitquimica.commedchemexpress.eu
Unlabeled CAS Number1177-87-3 lgcstandards.commedchemexpress.eu

The designation "-d5" indicates that five hydrogen atoms in the molecule have been replaced with deuterium atoms. The specific labeling pattern is critical for its function and is precisely defined by its IUPAC name: [1,1-dideuterio-2-oxo-2-[(8S,9R,10S,11S,13S,14S,16R,17R)-4,6,6-trideuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate. lgcstandards.com This complex name reveals that the five deuterium atoms are strategically placed in two key locations: two deuterons are on the C21 methylene (B1212753) carbon of the acetyl side chain, and three are located on the A-ring of the steroid nucleus at the C4 and C6 positions. lgcstandards.com This distribution ensures that the deuterium labels are stable and unlikely to be lost during metabolic processes, a vital characteristic for an internal standard.

Primary Research Utility and Scope of Investigation

The principal application of this compound is as an internal standard for the quantitative analysis of dexamethasone acetate and its primary metabolite, dexamethasone, in various biological samples. Its utility is most pronounced in studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. nih.govmdpi.comnih.gov

The scope of its use covers critical areas of clinical and pharmaceutical research. In clinical diagnostics, the accurate measurement of dexamethasone is essential for interpreting the results of the dexamethasone suppression test. mdpi.comsynnovis.co.uk This test is a key screening tool for conditions like Cushing's syndrome, and measuring the serum dexamethasone level helps to rule out false-positive results caused by patient non-adherence or altered drug metabolism. synnovis.co.uk Furthermore, this labeled standard is invaluable in pharmacokinetic studies designed to understand the absorption, distribution, metabolism, and excretion of dexamethasone acetate.

Detailed research findings from studies using deuterated dexamethasone standards highlight their effectiveness in ensuring assay reliability. These methods are validated for precision, accuracy, and linearity over a range of physiologically relevant concentrations.

Research AreaAnalytical MethodKey FindingsSource
Ocular PharmacokineticsLC-MS/MSSimultaneous quantification of dexamethasone and tobramycin (B1681333) in rabbit ocular fluids. The method was linear for dexamethasone from 1.5 to 150 ng/mL. The lower limit of quantification (LLOQ) was 1.5 ng/mL, with intra- and inter-batch precision within ±15%. nih.gov
Clinical Diagnostics (Cushing's Syndrome)LC-MS/MSDeveloped a method for the simultaneous measurement of cortisol, cortisone, and dexamethasone to improve the diagnostic performance of the dexamethasone-suppression test. The method was validated and applied to patient samples, confirming its utility in a clinical setting. mdpi.com
Dermal Absorption StudiesLC-ESI-MSA method was developed to determine the concentration of dexamethasone acetate in mouse skin. The assay demonstrated good linearity (0.05-5 µg/mL) and recovery (89.95-95.97%), enabling the study of percutaneous absorption. nih.gov

Properties

Molecular Formula

C₂₄H₂₆D₅FO₆

Molecular Weight

439.53

Synonyms

(11β,16α)-21-(Acetyloxy)-9-fluoro-11,17-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione-d5;  9-Fluoro-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione 21-Acetate-d5;  Decadronal-d5;  Dectancyl-d5;  Dex-Cortidelt Acetate-d5;  Dexa-Cortisyl-d5;  N

Origin of Product

United States

Synthetic Strategies and Isotopic Characterization of 21 O Acetyl Dexamethasone D5

Approaches to Deuterium (B1214612) Incorporation in Steroid Scaffolds

The introduction of deuterium into complex molecules like steroids requires carefully considered synthetic strategies to ensure high levels of incorporation at specific sites while maintaining the structural integrity of the parent molecule.

Methods for Hydrogen-Deuterium Exchange Reactions in Complex Molecules

Hydrogen-deuterium exchange (HDX) is a fundamental and widely employed technique for introducing deuterium into organic molecules. labmix24.com This process involves the substitution of a hydrogen atom with a deuterium atom, typically using a deuterium source such as deuterium oxide (D2O). lgcstandards.com HDX reactions can be catalyzed by acids or bases, which facilitate the exchange at specific, often labile, positions within the molecule. labmix24.com For complex molecules, achieving regioselectivity is a significant challenge, as multiple sites may be susceptible to exchange.

Recent advancements have led to the development of more sophisticated methods, including metal-catalyzed HDX reactions. Transition metals like iridium, rhodium, and palladium can catalyze the direct C-H bond activation and subsequent deuteration, often with high regioselectivity. cymitquimica.com Photoredox catalysis has also emerged as a powerful tool, enabling hydrogen isotope exchange under mild conditions. lgcstandards.com These methods offer greater control over the deuteration process, which is crucial when dealing with the intricate and sensitive structures of steroids.

Site-Specific Deuteration Methodologies for Corticosteroids

The site-specific deuteration of corticosteroids like dexamethasone (B1670325) is of particular interest for studying their metabolic pathways. For instance, the primary routes of dexamethasone metabolism often involve hydroxylation at specific carbon atoms. medchemexpress.com By selectively replacing hydrogen with deuterium at these metabolic "hotspots," the kinetic isotope effect can be exploited to slow down metabolism, potentially leading to improved pharmacokinetic profiles. medchemexpress.com

One reported method for the site-specific deuteration of dexamethasone involves an acid-catalyzed H/D exchange. For example, the in situ generation of deuterium chloride (DCl) in a deuterated solvent like methanol-d4 (B120146) has been shown to induce H/D exchange at the C-6 position of the dexamethasone core, a known site of metabolism. lgcstandards.commedchemexpress.com This approach can achieve significant deuterium incorporation at specific locations adjacent to carbonyl groups through acid-catalyzed enolization. lgcstandards.commedchemexpress.com Other strategies may involve the use of deuterated building blocks in a multi-step synthesis to introduce deuterium at non-exchangeable positions.

Synthesis of 21-O-Acetyl Dexamethasone-d5 as an Isotope-Labeled Intermediate

This compound is an isotopically labeled intermediate used in the synthesis of deuterated Dexamethasone. cymitquimica.comusbio.net Its synthesis requires a pathway that precisely introduces five deuterium atoms into the dexamethasone acetate (B1210297) structure.

Pathways for Dexamethasone 21-Acetate Precursor Derivatization

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, its structure, as indicated by its SMILES notation, suggests a likely deuteration pattern. The SMILES string [2H]C1=C2C([2H])([2H])C[C@H]3[C@@H]4CC@@HC@(C(=O)C([2H])([2H])OC(=O)C)[C@@]4(C)CC@H[C@]3(F)[C@@]2(C)C=CC1=O indicates the presence of deuterium atoms at the C-1, C-2 (two), and C-21 (two) positions. lgcstandards.com

A plausible synthetic approach would involve a multi-step process:

Deuteration of the A-ring: The deuterons at C-1 and C-2 could be introduced via acid- or base-catalyzed hydrogen-deuterium exchange on a suitable dexamethasone precursor. The enolizable nature of the α,β-unsaturated ketone in the A-ring makes these positions susceptible to exchange under appropriate conditions.

Synthesis of a Deuterated Side Chain: The two deuterium atoms at the C-21 position would likely be introduced by using a deuterated reagent to build the side chain. For example, the reaction of a C-17 carboxylic acid precursor with a deuterated acetylating agent is a possible route. Alternatively, the reduction of a C-21 aldehyde or carboxylic acid with a deuterated reducing agent like sodium borodeuteride (NaBD4), followed by acetylation, could install the deuterons at the C-21 position.

Esterification: The final step would involve the esterification of the 21-hydroxyl group of the deuterated dexamethasone core with acetic anhydride (B1165640) or acetyl chloride to yield this compound. If the deuterium is to be on the acetyl group itself, deuterated acetic anhydride would be used. However, the provided SMILES string suggests deuteration on the steroid backbone at C-21.

The synthesis of deuterated steroid derivatives often involves a combination of direct exchange reactions on the steroid nucleus and the attachment of pre-deuterated side chains.

Production Scale and Efficiency Considerations in Research Synthesis

The synthesis of isotopically labeled compounds like this compound is typically performed on a research scale, ranging from milligrams to a few grams. lgcstandards.com The primary goal is to produce a sufficient quantity of the labeled standard with high isotopic purity for analytical or metabolic studies.

Purification of the final product is critical to remove any unlabeled or partially labeled species. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are commonly employed to achieve the high purity required for analytical standards. rsc.org The scalability of these syntheses can be challenging due to the specialized reagents and the need for precise control over reaction conditions to ensure high isotopic enrichment.

Structural Elucidation and Isotopic Enrichment Analysis

The definitive confirmation of the structure and the quantification of isotopic enrichment are paramount for any isotopically labeled compound.

Table 1: Analytical Techniques for the Characterization of this compound

Analytical TechniquePurposeKey Findings
Mass Spectrometry (MS) Determination of molecular weight and isotopic distribution.The mass spectrum will show a molecular ion peak corresponding to the mass of the d5-labeled compound (439.53 g/mol ), shifted from the unlabeled analog. usbio.net The isotopic cluster pattern provides information on the degree of deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of the location of deuterium atoms and structural integrity.In the 1H NMR spectrum, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity. rsc.org 13C NMR can also show characteristic splitting patterns for carbons bonded to deuterium. rsc.org

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and confirming the mass of the deuterated molecule with high accuracy. By analyzing the isotopic pattern of the molecular ion, the percentage of molecules containing the desired number of deuterium atoms can be calculated, thus providing a measure of isotopic enrichment.

Advanced Spectroscopic Techniques for Deuterium Localization

Confirming the exact location of deuterium atoms within the this compound molecule is critical for its validation as a stable isotopic standard. The primary techniques employed for this structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful non-destructive technique for determining molecular structure. For deuterium localization, several NMR methods are applied:

¹H NMR (Proton NMR): In a ¹H NMR spectrum, the substitution of a proton with a deuterium atom results in the disappearance or significant reduction of the corresponding signal. By comparing the ¹H NMR spectrum of this compound with that of its unlabeled counterpart, the specific sites of deuteration can be identified by observing which proton resonances are absent.

¹³C NMR (Carbon-13 NMR): Carbons directly bonded to deuterium atoms exhibit characteristic changes in their ¹³C NMR signals. The coupling between carbon-13 and deuterium (a spin-1 nucleus) causes the carbon signal to split into a multiplet (typically a triplet for a -CD group and a quintet for a -CD₂ group). This splitting pattern provides definitive evidence of deuteration at a specific carbon position. rsc.org

¹⁹F NMR (Fluorine-19 NMR): Given that the dexamethasone structure contains a fluorine atom, ¹⁹F NMR can be used as a complementary method. researchgate.net While it does not directly detect deuterium, changes in the fluorine signal's environment or long-range couplings could potentially offer secondary confirmation of structural integrity after the labeling process. researchgate.netresearchgate.net

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ions and their fragments, making it indispensable for confirming isotopic labeling.

High-Resolution Mass Spectrometry (HRMS): HRMS can accurately determine the molecular weight of the labeled compound. For this compound, the expected molecular weight is approximately 439.53, which is five mass units higher than the unlabeled version, corresponding to the five deuterium atoms. usbio.netlabmix24.com

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the parent ion is isolated and fragmented. By analyzing the mass of the resulting fragments, the location of the deuterium labels can be deduced. For example, if a fragment containing the 21-acetyl group retains the extra mass units, it confirms labeling at that position. Fragmentation analysis can reveal specific losses of deuterated groups, which helps to pinpoint the labeled sites within the steroid nucleus. acs.orggla.ac.uk

The combination of these techniques provides a comprehensive and unambiguous confirmation of the deuterium atom positions in the this compound molecule.

Spectroscopic TechniquePrimary Role in Deuterium LocalizationObserved Phenomenon
¹H NMRIdentifies sites where hydrogen has been replaced by deuterium.Disappearance of proton signals at labeled positions.
¹³C NMRConfirms which carbon atoms are bonded to deuterium. rsc.orgCharacteristic splitting of carbon signals due to C-D coupling. rsc.org
¹⁹F NMRConfirms structural integrity of the fluorinated steroid core. researchgate.netDetection of the fluorine signal, confirming the presence of the core structure.
Mass Spectrometry (MS/MS)Pinpoints the location of labels by analyzing fragment ions. acs.orgFragmentation patterns showing which parts of the molecule retain the isotopic labels.

Quantitative Determination of Deuterium Incorporation Levels

Beyond localization, quantifying the percentage of deuterium incorporation is essential. This value, often referred to as isotopic purity, determines the compound's reliability, particularly when used as an internal standard for mass spectrometry-based quantification. nih.gov An ideal standard has a very high and known level of isotopic enrichment to prevent interference with the analysis of the unlabeled analyte.

Quantitative NMR (qNMR) can be used to estimate the level of deuterium incorporation. By integrating the signals in a ¹H NMR spectrum, the area of a residual, partially deuterated site can be compared to the integral of a signal from a non-deuterated, stable position on the molecule. rsc.org This ratio allows for the calculation of the percentage of deuterium incorporation at a specific site. rsc.org

Mass Spectrometry is the most common and precise method for determining isotopic purity. By analyzing the ion cluster for the molecular ion, the relative abundance of the desired fully deuterated molecule (M+5 for this compound) can be measured against the abundances of lesser-deuterated species (M+4, M+3, etc.) and any remaining unlabeled compound (M+0). acs.org The isotopic purity is calculated from the ratio of the M+5 ion intensity to the sum of all related molecular ion intensities. For high-quality standards, the isotopic enrichment is typically expected to be 98% or higher.

IonDescriptionHypothetical Relative Abundance (%)Contribution to Isotopic Purity
M+0Unlabeled Compound0.1Impurity
M+1Compound with 1 Deuterium0.2Impurity
M+2Compound with 2 Deuteriums0.3Impurity
M+3Compound with 3 Deuteriums0.5Impurity
M+4Compound with 4 Deuteriums1.0Impurity
M+5Target Compound with 5 Deuteriums97.9Desired Product

This table presents hypothetical data to illustrate the principle of determining isotopic purity via mass spectrometry.

Advanced Analytical Methodologies Utilizing 21 O Acetyl Dexamethasone D5

Application as an Internal Standard in Quantitative Bioanalysis

In the quantitative analysis of drugs and their metabolites in biological fluids, the use of a suitable internal standard (IS) is crucial for correcting analytical variability. nih.gov 21-O-Acetyl Dexamethasone-d5 is an ideal internal standard for the quantification of dexamethasone (B1670325) and its related compounds due to its structural similarity and distinct mass difference.

Isotope Dilution Mass Spectrometry (IDMS) Principles

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision in quantitative analysis. rsc.orgnih.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample before any sample processing steps. nist.gov In this case, this compound, with its five deuterium (B1214612) atoms, serves as the internal standard.

The key to IDMS is that the isotopically labeled standard is chemically identical to the native analyte. mdpi.com This means that it behaves in the same way during extraction, chromatography, and ionization. Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, an accurate quantification of the analyte can be achieved, irrespective of sample losses or variations in instrument response. rsc.org This methodology is considered a primary reference method due to its ability to provide results traceable to the International System of Units (SI). nih.gov

Enhancing Analytical Precision and Accuracy in Complex Biological Matrices

Biological matrices such as plasma, serum, and urine are inherently complex, containing a multitude of endogenous components like proteins, lipids, and salts. nih.gov These components can significantly interfere with the analysis, leading to a phenomenon known as the "matrix effect," which can manifest as ion suppression or enhancement in the mass spectrometer. longdom.orgnih.gov This can compromise the precision and accuracy of the analytical method.

The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate these matrix effects. nih.gov Because the internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, the ratio of their signals remains constant. usgs.gov This internal correction mechanism significantly improves the reliability of the quantification. Studies have demonstrated that methods employing isotopically labeled internal standards exhibit negligible matrix effects and excellent recovery. nih.gov For instance, a validated LC-MS/MS method for dexamethasone using an isotopically labeled internal standard showed matrix effects to be minimal (106-109%) with recoveries ranging from 96 to 100%. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

The development and validation of robust LC-MS/MS methods are essential for the reliable quantification of compounds like dexamethasone in biological samples. nih.govnih.gov These methods offer high sensitivity and selectivity, making them the gold standard for bioanalytical applications. researchgate.net

Chromatographic Separation Optimization for this compound and Analytes

Effective chromatographic separation is a critical first step in an LC-MS/MS method to resolve the analyte and its internal standard from other matrix components. For corticosteroids like dexamethasone and its derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. sepscience.com

Optimization of the separation involves several key parameters:

Column Chemistry: C18 columns are widely used for the separation of corticosteroids due to their hydrophobic nature. sepscience.comresearchgate.net Other stationary phases, such as C8, can also provide good resolution. nih.govresearchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component (e.g., water with a modifier like formic acid or ammonium (B1175870) formate). researchgate.netsielc.comresearchgate.net The gradient elution, where the proportion of the organic solvent is varied over time, is often used to achieve optimal separation of multiple compounds with different polarities. sepscience.comnih.gov

Flow Rate and Column Temperature: These parameters are adjusted to achieve sharp, symmetrical peaks and a reasonable run time. researchgate.net

A well-optimized method can achieve baseline separation of dexamethasone and related compounds, including isomers like betamethasone, within a short analysis time. sepscience.comnih.gov

Table 1: Example Chromatographic Conditions for Corticosteroid Analysis

ParameterCondition 1Condition 2
ColumnC18 (e.g., 50 x 3 mm, 5 µm)C8 (e.g., Zorbax Eclipse XDB)
Mobile PhaseAcetonitrile/Water with 0.1% Formic AcidAcetonitrile/0.05 M Ammonium Acetate (B1210297)
ElutionGradientStep Gradient
Flow Rate0.500 mL/minNot Specified

Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity for quantitative analysis. In MS/MS, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process is known as multiple reaction monitoring (MRM). nih.gov

For dexamethasone, the protonated molecule [M+H]⁺ is typically observed at an m/z of 393. researchgate.netresearchgate.net The fragmentation of this precursor ion leads to characteristic product ions. A common transition monitored for dexamethasone is m/z 393 → 373. researchgate.net The fragmentation pattern of 21-O-Acetyl Dexamethasone would be analyzed to identify a stable and intense precursor-to-product ion transition for quantification. The five deuterium atoms in this compound would result in a precursor ion with an m/z that is 5 units higher than its non-deuterated counterpart, allowing for its distinct detection. The fragmentation pathways of corticosteroids have been studied to identify specific and abundant fragment ions for sensitive detection. nih.gov

Table 2: Example MS/MS Transitions for Dexamethasone

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Dexamethasone393.0147.1
Dexamethasone393373

Evaluation of Matrix Effects, Ion Suppression, and Recovery

A thorough validation of an LC-MS/MS method must include an evaluation of matrix effects, ion suppression, and recovery to ensure the reliability of the results. nih.gov

Matrix Effect: This is assessed by comparing the response of an analyte in a post-extraction spiked sample with the response of the analyte in a pure solution. A value close to 100% indicates a negligible matrix effect. nih.gov

Ion Suppression/Enhancement: This can be qualitatively assessed by post-column infusion experiments, which identify regions in the chromatogram where the signal is suppressed or enhanced by co-eluting matrix components. nih.gov

Recovery: The extraction efficiency of the method is determined by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample. High and consistent recovery is desirable. researchgate.net

Studies developing methods for dexamethasone have reported high recovery rates, often between 88-91%, and have demonstrated that the use of an appropriate internal standard effectively compensates for any potential ion suppression. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations for Research Applications

In research applications, establishing the limit of detection (LOD) and limit of quantification (LOQ) is fundamental to validating the sensitivity of an analytical method. The LOD is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

The use of an internal standard like this compound is instrumental in achieving low LOD and LOQ values for the target analyte. By normalizing the response of the non-labeled analyte to the known concentration of the deuterated standard, the method's variability is significantly reduced, thereby enhancing signal-to-noise at low concentrations.

While specific LOD and LOQ values are method-dependent and determined for the non-labeled analyte, published research on dexamethasone and its acetate ester provides context for the sensitivity levels achievable in analytical methods where a deuterated standard would be employed. These values vary based on the analytical technique and the sample matrix.

Table 1: Examples of LOD and LOQ for Dexamethasone and Related Compounds Data presented is for the non-labeled analytes, in methods where an internal standard like this compound would be crucial for achieving such sensitivity.

CompoundAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Source
DexamethasoneRP-HPLC0.5370 µg/mL1.6273 µg/mL ijnrd.org
Dexamethasone AcetateHPLC0.16 µg/mL0.05 µg/mL nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For steroid analysis, GC-MS offers high resolution and specificity. However, due to the low volatility and thermal instability of corticosteroids like 21-O-Acetyl Dexamethasone, direct analysis is often challenging, necessitating chemical modification prior to introduction into the GC system.

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for a given analytical method. semanticscholar.org For GC-MS analysis of corticosteroids, the primary goals of derivatization are to increase volatility and enhance thermal stability by masking polar functional groups, such as hydroxyl groups. semanticscholar.org This process reduces the molecule's boiling point, allowing it to be vaporized in the GC inlet without thermal decomposition.

Common derivatization strategies applicable to corticosteroids include:

Silylation: This is one of the most common techniques, involving the replacement of active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to produce TMS-ethers, which are significantly more volatile and thermally stable.

Acylation: This strategy involves the reaction of hydroxyl groups with an acylating agent, such as acetyl chloride or benzoyl chloride, to form ester derivatives. nih.gov These esters are more volatile than the parent compound and can be readily analyzed by GC-MS. nih.gov

The choice of derivatization reagent depends on the specific functional groups present in the molecule and the desired chromatographic properties.

Selected-ion monitoring (SIM) is a targeted data acquisition mode in mass spectrometry that significantly enhances the sensitivity and selectivity of an analysis. Instead of scanning a wide range of mass-to-charge ratios (m/z), the mass spectrometer is instructed to detect only a small number of specific ions that are characteristic fragments of the analyte of interest.

Integration into High-Throughput Screening (HTS) Platforms for Research

In research environments such as drug discovery and metabolomics, high-throughput screening (HTS) platforms are employed to analyze thousands of samples in a short period. This compound is an ideal internal standard for such large-scale quantitative studies, providing a consistent reference across numerous analytical runs to ensure data reliability and comparability.

To handle the large sample load in HTS, analytical procedures are heavily reliant on automation and miniaturization. Robotic liquid handlers are used to perform sample preparation steps—including extraction, derivatization, and dilution—in 96-well or 384-well microtiter plates. This approach minimizes the required sample and reagent volumes, reduces manual error, and increases throughput. The automated systems are programmed to add a precise amount of the internal standard, this compound, to every sample, ensuring consistency across the entire batch.

The integration of analytical instruments with sophisticated software is crucial for HTS. Automated sample injectors introduce the prepared samples from the microtiter plates into the analytical instrument (e.g., LC-MS or GC-MS) in a pre-programmed sequence. The instrument control software manages the data acquisition for each sample. Subsequently, specialized data processing software automates the peak detection, integration, and concentration calculations. The software uses the signal from the this compound internal standard to normalize the signal of the target analyte in each sample, automatically generating quantitative results for thousands of samples in a streamlined and efficient manner.

Research Applications of 21 O Acetyl Dexamethasone D5 in Preclinical and in Vitro Models

Investigations into Metabolic Fate and Pathway Elucidation

Understanding the metabolic journey of a drug is fundamental to drug development. 21-O-Acetyl Dexamethasone-d5 is employed to meticulously map the biotransformation of dexamethasone (B1670325), a potent synthetic glucocorticoid. The initial metabolic step involves the rapid cleavage of the 21-O-acetyl group by esterase enzymes, releasing Dexamethasone-d5, which then undergoes further metabolism.

Subcellular fractions, such as liver microsomes and S9 fractions, are enriched with drug-metabolizing enzymes and represent a simplified, controlled environment for studying metabolic pathways. researchgate.net In these systems, this compound is first hydrolyzed to Dexamethasone-d5. Subsequent incubation of Dexamethasone-d5 with human liver microsomes reveals extensive metabolism, primarily through oxidation. drugbank.comresearchgate.net

Key metabolic reactions observed in these in vitro systems include hydroxylation and side-chain cleavage. drugbank.comnih.gov Studies using these fractions have demonstrated that the metabolic profile can show considerable inter-individual variability. researchgate.net Furthermore, significant species differences have been identified; for example, the metabolic profile in male rats is most similar to that in humans, while hamsters exhibit the most extensive 6-hydroxylation. drugbank.comnih.gov The use of the deuterated form allows researchers to track these low-level metabolites with high sensitivity and accuracy, free from interference from endogenous compounds.

Table 1: Summary of In Vitro Metabolism Findings for Dexamethasone in Liver Microsomes

Feature Finding Source(s)
Primary Metabolic Pathways 6-hydroxylation and side-chain cleavage drugbank.comresearchgate.netnih.gov
Major Metabolites 6β-hydroxydexamethasone, 6α-hydroxydexamethasone researchgate.net
Species Comparison Male rat profile is closest to human; hamster shows extensive 6-hydroxylation. drugbank.comnih.gov
Variability Considerable interindividual variability observed in human liver samples. researchgate.net

Primary hepatocytes and cultured cell lines like HepG2 provide a more physiologically relevant model by retaining a broader array of metabolic enzymes and cellular structures. nih.gov In these models, this compound can be used to trace the complete intracellular journey of the drug, from uptake and initial hydrolysis to subsequent Phase I and Phase II metabolism.

Studies have shown that dexamethasone can influence various cellular processes in these models, including the induction of cytochrome P-450 activity in cultured rat hepatocytes and profound effects on lipid metabolism in HepG2 cells. nih.govnih.gov In some specialized cell lines, such as the pancreatic AR42J-B13 line, dexamethasone treatment can even induce reprogramming of the cells into hepatocyte-like cells. plos.org The stable isotope label in this compound is crucial for distinguishing the administered compound and its subsequent metabolites from the complex background matrix of the cell culture system.

The primary application of this compound is to facilitate the identification of metabolites. Following its conversion to Dexamethasone-d5, the core steroid structure is subjected to enzymatic modification. The main routes of metabolism for dexamethasone involve hydroxylation at the C-6 position and cleavage of the side-chain at C-17. nih.gov The presence of the d5 label results in deuterated versions of these metabolites, which can be readily identified by mass spectrometry due to their specific mass shift.

Table 2: Predicted Deuterated Metabolites of Dexamethasone-d5

Parent Compound Metabolic Reaction Key Metabolite
Dexamethasone-d5 6β-hydroxylation 6β-hydroxy-dexamethasone-d5
Dexamethasone-d5 6α-hydroxylation 6α-hydroxy-dexamethasone-d5
Dexamethasone-d5 Side-chain cleavage at C-17 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione-d5

Identifying the specific enzymes responsible for a drug's metabolism is a critical step in predicting potential drug-drug interactions. The biotransformation of this compound involves at least two major enzyme classes.

Esterases : These enzymes, abundant in the liver, plasma, and other tissues, are responsible for the initial, rapid hydrolysis of the 21-O-acetyl group to yield Dexamethasone-d5. admescope.com

Cytochrome P450 (CYP) System : This superfamily of enzymes is central to the Phase I metabolism of the Dexamethasone-d5 core. mdpi.com

CYP3A4 is the principal isoform responsible for the 6-hydroxylation of dexamethasone, forming both 6α- and 6β-hydroxy metabolites. drugbank.comnih.govnih.govnih.govirispublishers.com

CYP17 is believed to mediate the side-chain cleavage reaction at the C-17 position. nih.govnih.gov

Studies using selective chemical inhibitors and recombinant human CYP enzymes have confirmed the dominant role of CYP3A4 in dexamethasone metabolism. researchgate.netirispublishers.com It is also noteworthy that dexamethasone itself can act as a dose-dependent inducer of CYP3A4, which has implications for its use with other drugs metabolized by the same enzyme. irispublishers.comnih.gov

Table 3: Key Enzymes in the Metabolism of this compound

Enzyme/System Role Substrate Product(s) Source(s)
Esterases Hydrolysis of acetyl group This compound Dexamethasone-d5 admescope.com
CYP3A4 6-hydroxylation Dexamethasone-d5 6α/β-hydroxy-dexamethasone-d5 drugbank.comnih.govnih.govnih.govirispublishers.com
CYP17 Side-chain cleavage Dexamethasone-d5 Deuterated C-17 ketone metabolite nih.govnih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling in Animal Studies

Pharmacokinetic (PK) studies describe how an organism affects a drug, while pharmacodynamic (PD) studies describe how a drug affects the organism. Integrating these two provides a complete picture of a drug's behavior.

In animal models, this compound serves as a powerful tracer to study the absorption, distribution, metabolism, and excretion (ADME) of dexamethasone. By administering the deuterated compound, researchers can accurately measure its concentration in plasma and various tissues over time without the need for radioactive labels.

Physiologically based pharmacokinetic (PBPK) models have been developed for dexamethasone in rats, providing a detailed simulation of its distribution throughout the body. nih.govnih.gov These studies have revealed that dexamethasone distributes widely but partitions most extensively into the liver, with surprisingly low distribution into adipose tissue despite its moderate lipophilicity. nih.govnih.gov Using a stable isotope tracer like Dexamethasone-d5 (generated from the 21-O-acetyl precursor) is essential for validating such models and accurately determining key PK parameters. A meta-analysis of dexamethasone PK across 11 different species, including rats and monkeys, highlights the importance of such tracer studies in understanding interspecies variability. nih.gov

Table 4: Selected Pharmacokinetic Parameters of Dexamethasone in Male Rats

Parameter Description Value Source
Kp (Liver) Tissue-to-plasma partition coefficient for liver 6.76 nih.gov
Kp (Kidney) Tissue-to-plasma partition coefficient for kidney 1.51 nih.gov
Kp (Adipose) Tissue-to-plasma partition coefficient for adipose tissue 0.15 nih.gov
fu,p Plasma free fraction 0.175 nih.gov
B/P Blood-to-plasma concentration ratio 0.664 nih.gov

Quantitative Assessment of Drug Disposition in Research Settings

This compound, a deuterated analog of a dexamethasone derivative, serves as a critical internal standard for the quantitative analysis of dexamethasone and its metabolites in biological matrices. clearsynth.comkcasbio.com In preclinical research, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental. The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

The key advantage of using a deuterated standard is that its physicochemical properties are nearly identical to the unlabeled analyte. researchgate.net This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for variations in sample processing and matrix effects. kcasbio.com Matrix effects, caused by other components in a biological sample, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. kcasbio.com By co-eluting with the analyte, the deuterated internal standard normalizes the response, ensuring the reliability of the pharmacokinetic data. kcasbio.com

For instance, in studies determining the plasma clearance rates of steroid hormones, deuterated tracers are infused, and their concentrations, along with the endogenous steroids, are measured by GC-MS. nih.gov This approach allows for precise measurement of pharmacokinetic parameters, which are essential for understanding the disposition of a drug in an animal model. nih.gov

Interactive Data Table: Comparison of Internal Standard Types

FeatureDeuterated Internal Standard (e.g., this compound)Structural Analog Internal Standard
Chemical Structure Identical to analyte, with deuterium (B1214612) atoms replacing some hydrogen atoms.Similar, but not identical, chemical structure to the analyte.
Physicochemical Properties Nearly identical to the analyte. researchgate.netMay differ significantly from the analyte.
Chromatographic Behavior Co-elutes with the analyte. kcasbio.comElutes at a different retention time.
Matrix Effect Compensation Excellent, as it experiences similar matrix effects to the analyte. kcasbio.comLess effective, as matrix effects can differ.
Accuracy & Precision High, considered the gold standard for LC-MS/MS. nih.govnih.govCan be less accurate and precise due to differing properties.

Development of Minimal Physiologically Based Pharmacokinetic/Pharmacodynamic (mPBPK/PD) Models in Animal Systems

Minimal physiologically based pharmacokinetic/pharmacodynamic (mPBPK/PD) models are mathematical tools used to simulate the fate of a drug in the body and its effect over time. nih.gov These models are crucial in preclinical research for predicting drug concentrations in various tissues and understanding the dose-response relationship. whiterose.ac.uk The development and validation of these models require high-quality pharmacokinetic data, which is where compounds like this compound play an indirect but vital role.

By enabling accurate measurement of the parent drug, dexamethasone, in plasma and tissues, the use of a deuterated internal standard provides the reliable data needed to build and verify these complex models. nih.gov For example, PBPK models for corticosteroids like dexamethasone have been developed in rats to describe the drug's distribution across multiple tissues. nih.govnih.gov These models can account for factors like blood flow, tissue volume, and drug-specific parameters such as tissue partition coefficients. nih.gov

The precise concentration-time profiles obtained using deuterated standards are essential for estimating these parameters accurately. nih.gov Once developed, these mPBPK/PD models can be used to simulate different dosing scenarios and to translate findings from animal models to humans, aiding in the design of clinical trials. nih.govnih.gov

Correlating Compound Levels with Biomarker Responses in Animal Models

A key aspect of preclinical drug development is establishing a clear link between the concentration of a drug in the body (pharmacokinetics) and its biological effect (pharmacodynamics). This is often achieved by measuring changes in biomarkers in response to drug administration. nih.gov Biomarkers can be any measurable indicator of a biological state or condition, such as changes in the levels of specific proteins, enzymes, or cells.

The use of this compound as an internal standard allows for the precise quantification of dexamethasone levels in plasma and tissues of animal models. nih.gov These accurate concentration measurements can then be correlated with changes in relevant biomarkers. For example, in studies with dexamethasone, researchers might measure its effect on inflammatory mediators like cytokines or on the count of immune cells such as neutrophils and lymphocytes. nih.govnih.gov

By plotting the drug concentration against the biomarker response, researchers can construct a pharmacokinetic/pharmacodynamic (PK/PD) model. This model helps to determine the potency of the drug and the concentration required to achieve a desired therapeutic effect. nih.gov For example, a study in LPS-challenged rats used a mPBPK/PD model to characterize the time courses of plasma dexamethasone and its effect on biomarkers like TNFα and IL-6. nih.gov The reliability of such models is heavily dependent on the accuracy of the underlying pharmacokinetic data, underscoring the importance of using high-quality internal standards like this compound.

Studies on Kinetic Isotope Effects (KIE)

Probing Rate-Determining Steps in Enzymatic and Chemical Reactions

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org In the case of this compound, the replacement of hydrogen with deuterium can be used to study reaction mechanisms. ingenza.com The C-D bond is stronger than the C-H bond, meaning it requires more energy to break.

If the breaking of a C-H bond is the slowest, or rate-determining, step of a reaction, then replacing that hydrogen with deuterium will slow down the reaction rate. acs.org By comparing the reaction rate of the deuterated compound to the non-deuterated compound, researchers can determine if a specific C-H bond cleavage is part of the rate-determining step. wikipedia.org This information is invaluable for understanding the detailed mechanism of enzymatic and chemical reactions. For example, studies on glucocorticoid receptor activation have used deuterium to probe the kinetics of the process, suggesting that the formation or decomposition of a hydrogen bond is involved in the rate-limiting step. tandfonline.comnih.gov

Mechanistic Insights into Steroid Transformations

The principles of KIE are particularly useful for elucidating the complex mechanisms of steroid metabolism and transformation. acs.org Many of these transformations are catalyzed by enzymes, such as those in the cytochrome P450 family, and involve the breaking of C-H bonds. nih.gov

By synthesizing deuterated versions of steroids like dexamethasone, where deuterium is placed at specific, metabolically active sites, researchers can investigate the mechanisms of these enzymatic reactions. nih.gov For instance, if a specific hydroxylation reaction is slowed down by the presence of deuterium at that position, it provides strong evidence that the enzyme is breaking that particular C-H bond in the rate-determining step. acs.org This approach has been used to study the Δ1-dehydrogenation of 3-ketosteroids, a key step in steroid degradation and the synthesis of some steroid drugs. acs.org Such mechanistic insights are crucial for understanding how steroids are processed in the body and can inform the design of new drugs with improved metabolic stability. ingenza.comnih.gov

Targeted and Untargeted Metabolomics Profiling

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov It can be divided into two main approaches: targeted metabolomics, which focuses on quantifying a specific set of known metabolites, and untargeted metabolomics, which aims to identify and quantify as many metabolites as possible in a sample. nih.gov

In both targeted and untargeted metabolomics studies, especially those using mass spectrometry, stable isotope-labeled internal standards are essential for achieving accurate and reproducible quantification. hilarispublisher.comresearchgate.net this compound, while not a metabolite itself, represents the class of deuterated compounds that are indispensable as internal standards in these analyses. clearsynth.com When added to a biological sample at a known concentration at the beginning of the sample preparation process, these standards can correct for variability introduced during extraction, derivatization, and analysis. researchgate.net

For example, in studies investigating the metabolic effects of dexamethasone administration in rats, researchers use LC-MS/MS-based metabolomic profiling to identify changes in various metabolic pathways. nih.govnih.gov The use of a suite of deuterated internal standards, each chosen to be chemically similar to a class of metabolites being analyzed, ensures that the complex datasets generated are reliable and that observed changes in metabolite levels are genuine biological effects, not analytical artifacts. nih.govnih.gov

Interactive Data Table: Metabolomics Approaches

FeatureTargeted MetabolomicsUntargeted Metabolomics
Goal Quantify a predefined set of metabolites. nih.govIdentify and quantify as many metabolites as possible in a sample. metabolomicsworkbench.org
Scope Narrow, focused on specific pathways.Broad, hypothesis-generating.
Internal Standards Stable isotope-labeled versions of the target analytes are often used.A representative panel of stable isotope-labeled standards is used to cover different chemical classes.
Data Analysis Relatively straightforward quantification against calibration curves.Complex data processing and statistical analysis are required to identify significant features.
Application Hypothesis testing, clinical diagnostics.Biomarker discovery, understanding systemic responses. nih.gov

Analysis of Endogenous Steroid Patterns in Research Samples

The accurate measurement of endogenous steroids in biological samples like plasma, serum, or tissue is a significant analytical challenge. The complexity of these matrices can lead to signal suppression or enhancement in mass spectrometry, a phenomenon known as the matrix effect. Stable isotope-labeled internal standards are the gold standard for mitigating these issues.

This compound, while not an endogenous steroid itself, is structurally similar to other glucocorticoids. In research applications, it or analogous deuterated steroids like d4-dexamethasone are added to samples at a known concentration at the beginning of the extraction process. arvojournals.orgnih.gov Because the deuterated standard has nearly identical physicochemical properties to the non-labeled analyte, it experiences similar losses during sample preparation and similar ionization efficiency in the mass spectrometer. cerilliant.com By comparing the signal of the analyte to the known concentration of the internal standard, researchers can accurately quantify the levels of endogenous or administered steroids. cerilliant.comnih.gov This technique, known as liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides the specificity and reliability necessary for detailed steroid profiling, which is essential for investigating endocrine functions and pathologies. nih.gov

Table 1: Advantages of Using Deuterated Internal Standards in Steroid Analysis

AdvantageDescriptionImpact on Research
Correction for Matrix EffectsCompensates for signal suppression or enhancement caused by other molecules in the biological sample. cerilliant.comIncreases accuracy and reliability of steroid quantification in complex matrices like plasma and urine.
Correction for Extraction VariabilityAccounts for analyte loss during sample preparation steps such as protein precipitation and solid-phase extraction.Ensures that the final measured concentration reflects the true initial concentration in the sample.
Improved Precision and AccuracyThe ratio of the analyte to the stable isotope-labeled standard is measured, which is more reproducible than measuring the absolute analyte signal alone. cerilliant.comnih.govAllows for the detection of subtle changes in steroid profiles, crucial for clinical diagnostics and research.
High SpecificityThe use of specific precursor-to-product ion transitions in tandem mass spectrometry (MS/MS) ensures that only the target steroid and its labeled standard are measured. nih.govEliminates interference from other structurally similar steroids, providing more reliable data than older methods like immunoassays.

Investigating Metabolic Perturbations in Animal Models Induced by Glucocorticoids

Glucocorticoids like dexamethasone are widely used in research to create animal models of metabolic diseases. nih.govnih.gov Chronic administration of these steroids can induce a range of metabolic disturbances, including insulin (B600854) resistance, hyperglycemia, dyslipidemia, and hepatic steatosis (fatty liver disease), mimicking conditions like metabolic syndrome and type 2 diabetes in humans. nih.govmdpi.commdpi.com

In these preclinical studies, this compound serves as a critical analytical tool. Its primary function is as an internal standard for the precise quantification of the administered dexamethasone in the animal's plasma and tissues. This allows researchers to establish a clear relationship between the drug's pharmacokinetic profile (its concentration over time) and the observed pharmacodynamic effects (the metabolic changes). nih.gov Accurate measurement is essential to understand how different exposure levels of glucocorticoids drive pathological changes.

Research using these models has yielded significant insights into the mechanisms of glucocorticoid-induced metabolic dysfunction. For example, studies in diet-induced obese mice treated with dexamethasone revealed a synergistic worsening of fasting glucose levels, insulin resistance, and markers of lipolysis. nih.gov Other studies in rats have used metabolomics to show that dexamethasone administration significantly perturbs amino acid, pyrimidine, and nitrogen metabolism pathways in various organs, including the liver, kidney, and skeletal muscle. nih.govmdpi.com

Table 2: Selected Research Findings on Glucocorticoid-Induced Metabolic Changes in Animal Models

Animal ModelGlucocorticoid UsedKey Metabolic Perturbations ObservedReference
Diet-Induced Obese Male MiceDexamethasoneSynergistic increases in fasting glucose, insulin resistance, and hepatic steatosis compared to lean counterparts. nih.govnih.gov nih.govnih.gov
Sprague-Dawley RatsDexamethasoneSignificant alterations in amino acid and dipeptide levels in the brain, heart, kidney, liver, and skeletal muscle. mdpi.com mdpi.com
Male C57BL/6 Mice on High-Fat DietDexamethasoneImpaired glucose tolerance and a significant increase in intramyocellular lipid content. semanticscholar.org semanticscholar.org
Charles River Wistar Albino RatsDexamethasoneSignificantly increased serum glucose, total cholesterol, and triglycerides. mdpi.com mdpi.com

Role As a Reference Material and Quality Control Standard in Research

Certification and Traceability of 21-O-Acetyl Dexamethasone-d5 as a Reference Standard

The reliability of any analytical measurement is fundamentally dependent on the quality of the reference materials used. For this compound to serve as a dependable reference standard, its production and certification are governed by stringent quality management systems, often aligned with international standards.

Producers of reference materials, including complex deuterated compounds, frequently operate under the framework of ISO 17034: "General requirements for the competence of reference material producers". aroscientific.comansi.orgexcedr.com This standard ensures that the entire process—from planning and production to characterization, certification, and distribution—is conducted in a competent and consistent manner. ansi.orgiasonline.org Adherence to ISO 17034 provides end-users with confidence in the material's stated properties. excedr.com

A key component of this certification is the Certificate of Analysis (CoA). The CoA is a critical document that accompanies the reference standard, providing essential information about its identity, purity, and assigned property values. lgcstandards.comsigmaaldrich.com

Key Information Typically Found on a CoA for a Reference Standard:

Information Category Details Provided Importance in Research
Identity Confirmed structure, often via techniques like NMR and Mass Spectrometry. Ensures the correct compound is being used, preventing analytical errors.
Purity Quantitative assessment of the material's purity, often expressed as a percentage. Critical for accurate quantitation; impurities can cause interference. tandfonline.com
Isotopic Enrichment The percentage of molecules that are correctly labeled with the desired number of deuterium (B1214612) atoms. High isotopic purity is necessary to prevent signal overlap with the unlabeled analyte.
Assigned Value The certified concentration or purity value of the standard. Forms the basis for the calibration of analytical instruments. clearsynth.com
Uncertainty The measurement uncertainty associated with the assigned value. Provides a quantitative indication of the reliability of the certified value. amazonaws.com

| Traceability | A statement describing the metrological traceability of the certified value to national or international standards. iasonline.org | Establishes an unbroken chain of comparisons, ensuring the value is accurate and comparable across different labs and times. aroscientific.com |

Metrological traceability is a cornerstone of a reference material's value. iasonline.org It ensures that the assigned property values can be related to established national or international measurement standards through an unbroken chain of calibrations. aroscientific.com For reference material producers, this often involves demonstrating compliance not only with ISO 17034 but also with standards like ISO/IEC 17025 for their testing and calibration laboratories. sigmaaldrich.com This rigorous process guarantees that this compound, when supplied as a certified reference material (CRM), provides a reliable and traceable benchmark for analytical measurements. sigmaaldrich.com

Applications in Analytical Method Validation (AMV) for Research Protocols

Analytical Method Validation (AMV) is the process of demonstrating that an analytical procedure is suitable for its intended purpose. scielo.brsemanticscholar.orgscielo.br In research settings, particularly those involving quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is an invaluable tool for this process. researchgate.net As a stable isotope-labeled internal standard, it is chemically almost identical to the unlabeled analyte (the compound of interest) but is distinguishable by its mass. acanthusresearch.com This property is leveraged to assess and ensure the performance of the analytical method. scispace.comnih.gov

The use of a SIL internal standard is considered the gold standard in quantitative mass spectrometry because it effectively compensates for variations that can occur during sample preparation and analysis. thermofisher.com Since the deuterated standard and the native analyte exhibit nearly identical chemical and physical behavior, any loss or variation experienced by the analyte during extraction, handling, or injection will be mirrored by the internal standard. nih.gov

Role of this compound in Key AMV Parameters:

Validation Parameter How the Standard is Used Benefit of Using a Deuterated Standard
Specificity/Selectivity The method must be able to differentiate the analyte from other components in the sample matrix. The standard helps confirm that the mass spectrometer is specifically detecting the analyte and the standard at their unique masses without interference.
Accuracy The closeness of test results to the true value. By correcting for analyte loss during sample processing, the standard ensures that the calculated concentration is a more accurate reflection of the true amount in the sample. nih.govscielo.br
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. The standard minimizes variability introduced by sample preparation and instrument performance, leading to more precise and reproducible results. scielo.brthermofisher.com
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the ratio of the analyte response to the internal standard response, which corrects for variability and improves the linearity of the assay. scielo.br

| Matrix Effect | The suppression or enhancement of ionization of an analyte by the presence of co-eluting compounds from the sample matrix. | As the standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, effectively neutralizing the impact of these effects on quantitation. amazonaws.comthermofisher.com |

By incorporating this compound into the validation process, researchers can develop robust and reliable analytical methods that produce high-quality, defensible data for their studies. clearsynth.comresearchgate.net

Importance in Quality Control (QC) Processes for Research Reagents and Assays

Beyond initial method validation, this compound plays a continuous role in the quality control (QC) of research assays. QC involves systematically monitoring the performance of an analytical process to ensure that results remain reliable over time. synzeal.comdemarcheiso17025.com The inclusion of the deuterated internal standard in every sample—including calibration standards, QC samples, and unknown study samples—is a fundamental aspect of this process. ukisotope.com

In routine analysis, QC samples are prepared at known concentrations (e.g., low, medium, and high) and analyzed alongside the experimental samples. The calculated concentrations of these QC samples must fall within predefined acceptance limits for the entire analytical run to be considered valid.

The consistent use of this compound as an internal standard is crucial for several QC functions:

Monitoring Assay Performance : A stable and consistent response ratio between the analyte and the internal standard in QC samples indicates that the assay is performing as expected. thermofisher.com

Detecting Systemic Errors : Drifts in instrument sensitivity, degradation of reagents, or issues with the extraction process can be detected. Because both the analyte and the internal standard are affected similarly, their ratio remains stable, but a deviation in the QC sample results can signal a problem that needs investigation. crimsonpublishers.com

Ensuring Run-to-Run Consistency : For large-scale research projects, such as metabolomics studies or pharmacokinetic analyses, samples may be analyzed in multiple batches over several days or weeks. thermofisher.com The internal standard helps normalize the data across these different runs, compensating for minor variations in instrument performance and ensuring the data can be reliably compared. ukisotope.com

Essentially, this compound acts as an internal quality sentinel for each individual sample, correcting for procedural variability and helping to ensure the integrity and reliability of the final research data. amazonaws.comthermofisher.com

Compliance with Research-Oriented Regulatory Guidelines for Reference Materials

While research applications may not always fall under the same strict regulatory oversight as clinical diagnostics or pharmaceutical manufacturing, adherence to established guidelines for reference materials is a hallmark of high-quality science. The principles outlined in regulatory and quality guidelines inform best practices in research laboratories.

Guidelines from bodies like the International Council for Harmonisation (ICH) and various pharmacopeias, while often targeted at drug development, provide a framework for analytical method validation that is widely adopted in research. semanticscholar.orgresearchgate.net These guidelines emphasize the importance of using well-characterized reference standards. tandfonline.com

The use of deuterated compounds like this compound aligns with the best practices recommended in these guidelines for several reasons:

Specificity in MS-based Assays : Regulatory guidance for mass spectrometry-based bioanalysis strongly recommends the use of a stable isotope-labeled internal standard whenever possible to account for matrix effects and improve assay accuracy and precision. tandfonline.com

Characterization and Purity : The need for reference standards of the highest possible purity is a common theme in regulatory documents. tandfonline.com Producers of this compound for research use typically provide detailed certificates of analysis that speak to the material's purity and characterization, aligning with these principles. lgcstandards.com

Traceability : The concept of metrological traceability, central to standards like ISO 17034, ensures that measurements are accurate and comparable. aroscientific.comexcedr.com Using a reference material with established traceability lends higher credibility to research findings.

Furthermore, the export and handling of deuterium and deuterated compounds are subject to specific regulations due to their use in other fields. In the United States, for instance, the Nuclear Regulatory Commission (NRC) and the Department of Commerce regulate the export of deuterium based on its intended end use to ensure it is not diverted for illicit purposes. nrc.gov Researchers using these materials must comply with all applicable institutional and national regulations regarding their procurement, handling, and use.

Future Directions and Emerging Research Avenues for 21 O Acetyl Dexamethasone D5

Development of Novel Deuteration Methodologies for Enhanced Specificity

The precision of quantitative and metabolic studies using deuterated standards is highly dependent on the location and stability of the deuterium (B1214612) labels. Consequently, a key area of future research is the development of more sophisticated deuteration techniques to synthesize steroid analogs with enhanced specificity. While traditional methods have been effective, newer strategies offer greater control and efficiency. nih.gov

Recent advancements include hydrogen/deuterium (H/D) exchange reactions that can be performed under mild conditions. researchgate.net For instance, one method reports the H/D exchange of dexamethasone (B1670325) based on the in situ generation of deuterium chloride (DCl), which induces exchange at specific positions next to carbonyl groups. nih.govacs.org Another promising frontier is the use of novel catalyst systems, such as iron or iridium complexes, to direct isotope exchange to specific locations on the steroid scaffold. nih.gov These methodologies could be adapted for the synthesis of 21-O-Acetyl Dexamethasone-d5 to ensure the deuterium atoms are placed at metabolically stable positions, preventing back-exchange and improving the accuracy of pharmacokinetic and metabolic tracing studies. symeres.com The development of scalable and selective deuteration technologies is crucial as the demand for deuterated compounds as active drug ingredients grows. nih.gov

Table 1: Comparison of Deuteration Methodologies for Steroid Synthesis
MethodologyDescriptionPotential Advantages for SpecificityReferences
Catalytic H/D ExchangeUtilizes transition metal catalysts (e.g., iron, iridium) to direct deuterium exchange to specific C-H bonds.High regioselectivity, enabling precise labeling at desired positions. Can be scalable. nih.gov
Acid-Catalyzed H/D ExchangeEmploys acid catalysts, such as in situ generated DCl, to facilitate deuterium exchange at positions alpha to carbonyl groups.Mild reaction conditions and high deuterium incorporation at specific sites. nih.govacs.org
Reduction with Deuterated ReagentsInvolves the chemical reduction of a precursor molecule using a deuterium-containing reagent like sodium borodeuteride.Effective for introducing deuterium at specific functional groups. scilit.comresearchgate.net

Exploration of this compound in Advanced In Vitro Systems (e.g., Organ-on-a-Chip, 3D Cell Models)

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human organs, limiting their predictive power in drug development. moleculardevices.com Advanced in vitro systems, such as three-dimensional (3D) cell models and microfluidic organ-on-a-chip (OOC) platforms, offer more physiologically relevant environments by mimicking tissue architecture and function. nih.govhubspotusercontent-eu1.netnih.gov

The integration of this compound into these systems presents a powerful tool for studying steroid metabolism and action. OOC models, which can recreate the function of organs like the liver, gut, and lung, allow for the investigation of drug absorption, distribution, metabolism, and excretion (ADME) in a human-relevant context. nih.govresearchgate.net By introducing the deuterated compound into these microfluidic systems, researchers can use liquid chromatography-mass spectrometry (LC-MS/MS) to precisely track the parent compound and its metabolites over time and across different cellular compartments. technologynetworks.comnih.gov This approach enables a detailed analysis of metabolic pathways within specific tissues, such as the hydroxylation of dexamethasone by CYP3A4 enzymes in a "liver-on-a-chip" model, providing insights that are not achievable with conventional methods. nih.govhubspotusercontent-eu1.net

Table 2: Applications of this compound in Advanced In Vitro Models
In Vitro SystemResearch ApplicationAdvantage of Using Deuterated TracerReferences
Liver-on-a-ChipStudying hepatic metabolism and drug-induced liver injury (DILI).Allows for precise quantification and tracing of metabolic pathways (e.g., CYP3A4-mediated hydroxylation) in a controlled, human-like microenvironment. nih.govhubspotusercontent-eu1.net
Gut-on-a-ChipInvestigating intestinal absorption, permeability, and first-pass metabolism.Enables accurate differentiation between the parent drug and its metabolites, clarifying the role of intestinal enzymes in steroid biotransformation. nih.gov
3D Spheroids/OrganoidsAssessing drug efficacy and penetration in tumor models or tissue-specific organoids.Provides a stable internal standard for quantifying drug uptake and distribution within a complex three-dimensional cellular structure. hubspotusercontent-eu1.net

Integration with Multi-Omics Approaches for Comprehensive Mechanistic Understanding

The biological effects of corticosteroids are complex, involving the regulation of a vast array of genes and pathways. nih.govmdpi.com A comprehensive understanding of these mechanisms requires an integrated approach that combines multiple "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov this compound is an ideal tool for integration into such multi-omics workflows, particularly for the metabolomics component.

By using the deuterated compound as a tracer, researchers can perform stable isotope-resolved metabolomics (SIRM). This technique allows for the precise tracking of the metabolic fate of dexamethasone, identifying and quantifying its various metabolites within a biological system. symeres.com When this metabolic data is correlated with transcriptomic data (changes in gene expression) and proteomic data (changes in protein levels) from the same system, it becomes possible to build a detailed, systems-level model of the drug's mechanism of action. nih.govtum.de For example, observing an increase in a specific deuterated metabolite alongside the upregulation of a particular metabolic enzyme's gene and protein expression would provide strong evidence for that enzyme's role in dexamethasone metabolism. tum.de This integrated approach can uncover novel pathways, identify biomarkers of drug response, and elucidate the mechanisms behind glucocorticoid resistance. mdpi.com

Table 3: Integration of this compound with Multi-Omics Technologies
Omics FieldRole of this compoundPotential InsightsReferences
MetabolomicsServes as a stable isotope tracer to map the metabolic fate of the parent compound.Identification of novel metabolites and quantification of flux through specific metabolic pathways. symeres.com
TranscriptomicsUsed in parallel to measure changes in gene expression in response to the drug.Correlation of metabolic changes with the upregulation or downregulation of genes encoding metabolic enzymes (e.g., cytochrome P450s). mdpi.comnih.gov
ProteomicsUsed in parallel to measure changes in protein abundance.Validates that changes in gene expression translate to functional changes in protein levels, linking metabolic activity to specific enzymes. tum.de

Expansion into Novel Research Disciplines Requiring Precise Steroid Quantification and Tracing

The precision afforded by deuterated internal standards like this compound opens up opportunities for its use in a variety of research disciplines beyond standard pharmacokinetic studies. The ability to accurately quantify and trace synthetic steroids is crucial in fields where minute concentrations can have significant biological effects.

One emerging area is environmental science, where the fate and impact of pharmaceutical pollutants, including synthetic steroids, in ecosystems are of growing concern. nih.gov The use of deuterated standards can aid in the development of highly sensitive LC-MS/MS methods to detect and quantify trace amounts of dexamethasone in environmental samples. nih.gov In the field of neurobiology, there is increasing interest in the role of neuroactive steroids in conditions such as diabetic neuropathy; precise measurement tools are essential for understanding their mechanisms. nih.gov Furthermore, in forensic and anti-doping science, stable isotope-labeled steroids can be used in incubation experiments to study the transformation and degradation of drugs in biological samples over time, helping to distinguish between endogenous production and exogenous administration or to identify artifacts formed during sample storage. nih.gov

Table 4: Potential Novel Research Applications for this compound
Research DisciplineSpecific ApplicationRationaleReferences
Environmental ToxicologyQuantification of synthetic steroid contaminants in water and soil.Enables highly sensitive and specific detection of pharmaceutical pollutants, facilitating studies on their environmental persistence and impact. nih.gov
NeuroendocrinologyInvestigating the role and metabolism of synthetic glucocorticoids in the central nervous system.Allows for precise measurement of steroid concentrations in neural tissues to study their effects on conditions like diabetic neuropathy. nih.gov
Forensic & Anti-Doping ScienceStudying the stability and in-vitro transformation of synthetic steroids in stored biological samples.Helps clarify adverse analytical findings by identifying potential degradation products or artifacts formed post-collection. nih.gov
Clinical DiagnosticsDevelopment of high-precision diagnostic tests for adrenal and other endocrine disorders.Improves the accuracy of steroid profiling by LC-MS/MS, offering superior specificity compared to immunoassays. nih.govmdpi.comchromsystems.com

Q & A

Basic Research Questions

Q. What are the validated protocols for synthesizing and characterizing 21-O-Acetyl Dexamethasone-d5 with high isotopic purity?

  • Methodological Answer : Synthesis involves deuterium incorporation via hydrogen-deuterium exchange or chemical synthesis using deuterated precursors. Key steps include:

  • Deuterium Labeling : Use of deuterated acetic anhydride or deuterium oxide under controlled pH and temperature to acetylate the 21-hydroxyl group of dexamethasone-d5 .
  • Purification : Column chromatography (e.g., silica gel with 7:3 ethyl acetate/hexane) and recrystallization to achieve >98% purity .
  • Characterization : LC-MS/MS for isotopic enrichment (≥99% deuterium at specified positions) and NMR (¹H, ¹³C) to confirm structural integrity and absence of non-deuterated impurities .

Q. How is this compound validated as an internal standard in quantitative LC-MS/MS assays?

  • Methodological Answer :

  • Spike-and-Recovery Tests : Spike known concentrations into biological matrices (e.g., plasma) and compare measured vs. theoretical values; recovery rates should be 85–115% .
  • Matrix Effects : Evaluate ion suppression/enhancement by comparing analyte response in neat solvent vs. post-extracted plasma .
  • Cross-Reactivity : Confirm no interference with endogenous dexamethasone or metabolites via chromatographic separation (e.g., using C18 columns with acetonitrile/0.1% formic acid gradients) .

Advanced Research Questions

Q. How can researchers address metabolic interference when using this compound in physiologically based pharmacokinetic (PBPK) modeling?

  • Methodological Answer :

  • Isotopic Differentiation : Leverage the mass shift (Δm/z = +5) to distinguish exogenous this compound from endogenous dexamethasone in mass spectrometry .
  • Enzyme Kinetics : Assess hepatic clearance using microsomal incubations to quantify deacetylation rates and adjust PBPK parameters for accurate distribution predictions .
  • Data Normalization : Use compartment-specific correction factors to account for tissue-specific metabolic conversion observed in rat liver and kidney .

Q. What analytical strategies resolve batch-to-batch variability in deuterated analogs like this compound?

  • Methodological Answer :

  • Batch Characterization : Require certificates of analysis (CoA) detailing isotopic enrichment, residual solvents, and impurity profiles (e.g., via GC-MS for residual acetic acid) .
  • Stability Studies : Monitor degradation under varying storage conditions (e.g., -20°C vs. 4°C) using accelerated stability protocols (ICH Q1A guidelines) .
  • Interlaboratory Validation : Collaborate with multiple labs to cross-validate LC-MS/MS methods and establish consensus thresholds for acceptable variability (<5% RSD) .

Q. How can this compound be integrated with orthogonal techniques to study glucocorticoid receptor (GR) activation dynamics?

  • Methodological Answer :

  • Multiplexed Assays : Combine LC-MS/MS quantification with fluorescence polarization (FP) assays to correlate intracellular drug levels with GR binding affinity .
  • Transcriptomic Profiling : Use RNA-seq or qPCR to link pharmacokinetic data (e.g., tissue distribution) with GR-responsive gene expression (e.g., FKBP5, GILZ) .
  • In Silico Modeling : Apply molecular docking simulations to predict acetylated dexamethasone-d5 interactions with GR ligand-binding domains, validated by SPR binding assays .

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